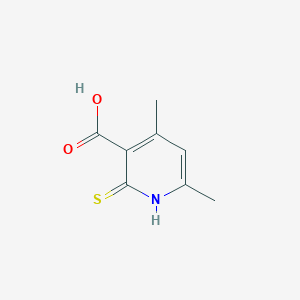

2-Mercapto-4,6-dimethylnicotinic acid

説明

2-Mercapto-4,6-dimethylnicotinic acid (CAS: N/A; molecular formula: C₈H₉NO₂S) is a heterocyclic compound featuring a pyridine core substituted with a mercapto (-SH) group, two methyl groups at positions 4 and 6, and a carboxylic acid moiety at position 2. It is synthesized via a multi-step process involving the reaction of thiourea with acetylacetone in the presence of hydrochloric acid, followed by neutralization with sodium carbonate to yield the free thiol form . The compound exhibits a melting point of ~206°C (free base) and demonstrates solubility in polar solvents such as water and alcohols .

Its primary application lies in carboxyl activation chemistry, where it serves as a precursor for N-acyl derivatives. These derivatives facilitate aminolysis reactions, enabling the synthesis of amides and other bioactive molecules . Additionally, 2-mercapto-4,6-dimethylnicotinic acid has been explored in pharmaceutical contexts, such as the synthesis of anticancer and antiviral agents .

特性

IUPAC Name |

4,6-dimethyl-2-sulfanylidene-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2S/c1-4-3-5(2)9-7(12)6(4)8(10)11/h3H,1-2H3,(H,9,12)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBGCJKMWDWJDAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=S)N1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427875 | |

| Record name | 2-mercapto-4,6-dimethylnicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54364-30-6 | |

| Record name | 2-mercapto-4,6-dimethylnicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Mercapto-4,6-dimethylnicotinic acid typically involves the reaction of 4,6-dimethylnicotinic acid with thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .

Types of Reactions:

Oxidation: 2-Mercapto-4,6-dimethylnicotinic acid can undergo oxidation reactions, where the mercapto group is converted to a sulfonic acid group.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Substitution: The mercapto group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed:

Oxidation: Sulfonic acid derivatives.

Reduction: Various reduced forms of the compound.

Substitution: Substituted nicotinic acid derivatives.

科学的研究の応用

2-Mercapto-4,6-dimethylnicotinic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

作用機序

The mechanism of action of 2-Mercapto-4,6-dimethylnicotinic acid involves its interaction with specific molecular targets and pathways. The mercapto group plays a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can modulate various biological processes, including enzyme activity and signal transduction pathways .

類似化合物との比較

The structural and functional uniqueness of 2-mercapto-4,6-dimethylnicotinic acid is best understood through comparison with analogous heterocyclic compounds. Below is a systematic analysis:

Structural Analogues in the Pyridine/Pyrimidine Family

Key Observations :

- Core Heterocycle : Pyridine derivatives (e.g., nicotinic acid analogues) exhibit distinct reactivity compared to pyrimidine-based compounds due to differences in ring electron density and nitrogen positioning.

- Functional Groups: The mercapto (-SH) group enhances nucleophilicity, enabling crosslinking or conjugation reactions. However, the presence of a carboxylic acid (-COOH) in 2-mercapto-4,6-dimethylnicotinic acid distinguishes it from non-acidic analogues like 2-mercapto-4,6-dimethylpyrimidine, limiting its solubility in non-polar media .

Comparative Physicochemical Properties

Insights :

- Melting Points : The higher melting point of 2-thiobarbituric acid (240–255°C) compared to nicotinic acid derivatives (206°C) reflects stronger intermolecular hydrogen bonding due to hydroxyl groups .

- Solubility : The carboxylic acid group in 2-mercapto-4,6-dimethylnicotinic acid enhances aqueous solubility relative to its pyrimidine counterpart, which is more soluble in organic solvents .

Research Findings :

- Carboxyl Activation: 2-Mercapto-4,6-dimethylnicotinic acid forms stable N-acyl intermediates that undergo aminolysis with amines or amino alcohols, achieving >70% yields in amide synthesis .

- Antimicrobial Activity : Pyrimidine-based mercapto derivatives (e.g., 2-mercapto-4,6-diphenylpyrimidine) exhibit superior antibacterial activity (MIC: 8–16 µg/mL) compared to nicotinic acid analogues, likely due to enhanced lipophilicity .

生物活性

2-Mercapto-4,6-dimethylnicotinic acid (MDNA) is a compound that has garnered attention for its potential biological activities. This article delves into its mechanisms of action, therapeutic applications, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

2-Mercapto-4,6-dimethylnicotinic acid is a derivative of nicotinic acid, characterized by the presence of a mercapto group (-SH) at the 2-position and two methyl groups at the 4 and 6 positions. This structural configuration is believed to influence its biological activity by enhancing its interaction with various molecular targets.

The biological activity of MDNA can be attributed to several key mechanisms:

- Receptor Modulation : MDNA interacts with specific receptors, potentially modulating their activity and influencing downstream signaling pathways.

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic processes, which can lead to therapeutic effects in various diseases.

- Antioxidant Activity : The mercapto group is known for its antioxidant properties, which can protect cells from oxidative stress.

Antimicrobial Activity

Research indicates that MDNA exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, revealing promising results.

| Bacteria Tested | Minimum Inhibitory Concentration (MIC) | Most Sensitive Bacteria |

|---|---|---|

| E. coli | 0.005 mg/mL | E. coli |

| S. aureus | 0.007 mg/mL | S. aureus |

| P. aeruginosa | 0.010 mg/mL | P. aeruginosa |

These findings suggest that MDNA could serve as a potential candidate for developing new antimicrobial agents.

Anticancer Properties

MDNA has also been investigated for its anticancer effects. In vitro studies demonstrated that it induces apoptosis in various cancer cell lines through the activation of caspases and modulation of apoptotic proteins.

- Study Findings :

- Cell Lines Tested : Lung cancer (A549), breast cancer (MCF-7).

- Mechanism : Induction of apoptosis via mitochondrial pathway.

The results indicated that MDNA significantly reduced cell viability in a dose-dependent manner.

Antiviral Effects

Preliminary studies have suggested that MDNA may possess antiviral properties, particularly against certain viruses by inhibiting their replication mechanisms or modulating host immune responses.

Case Studies and Research Findings

- Antibacterial Study : A comparative analysis of MDNA with standard antibiotics showed that MDNA had lower MIC values against resistant strains, indicating its potential as an alternative treatment option.

- Anticancer Mechanism : An investigation into the effects of MDNA on lung cancer cells revealed significant upregulation of pro-apoptotic markers such as Bax and caspases, confirming its role in promoting cell death in cancerous cells.

- Safety Profile : Preclinical trials assessing the pharmacological profile of MDNA indicated low toxicity levels across various models, supporting its potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。